4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-11-13(25-16(18-11)19-5-2-3-6-19)14(23)20-7-8-21(12(22)10-20)15-17-4-9-24-15/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPIKSHVKUYGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS Number: 2309751-62-8) is a complex organic molecule that incorporates thiazole and piperazine moieties, which are known for their significant biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.5 g/mol. The presence of diverse functional groups such as thiazole rings and piperazine structures suggests a broad spectrum of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O2S2 |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 2309751-62-8 |
Biological Activity Overview
Compounds containing thiazole and piperazine frameworks have been extensively studied for various biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often comparable to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : Certain thiazole derivatives have demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to the one in focus have been evaluated for their ability to prevent seizures induced by pentylenetetrazole (PTZ), showcasing their potential as therapeutic agents for epilepsy .
- Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The structural characteristics of these compounds allow them to interact effectively with microbial targets, leading to inhibition of growth .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of thiazole-based compounds, particularly those similar to this compound.
Antitumor Activity
A study investigating the antitumor effects of thiazole derivatives reported that specific analogs demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the structural modifications made . The SAR analysis indicated that electron-donating groups significantly enhance the anticancer activity.
Anticonvulsant Activity
Research on related thiazole compounds revealed that certain derivatives could effectively eliminate tonic extensor phases in seizure models, providing up to 100% protection . The structure of these compounds plays a crucial role in their efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds is often influenced by their structural features:
- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances interaction with biological targets.
- Piperazine Modifications : Variations in the piperazine structure can lead to significant changes in pharmacological profiles.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring with methyl substituent | Antitumor |
| Compound B | Piperazine derivative | Anticonvulsant |
| Compound C | Electron-donating groups | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Pyrimidine Derivatives
Compounds such as 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12l) (C₂₁H₂₂N₈OS) and 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) (C₁₆H₁₄N₆O₂S₂) exhibit pyrimidine-thiazole frameworks . Key differences include:
- Structural Backbone : The target compound’s piperazin-2-one core contrasts with the pyrimidine ring in 12l and 2, which may alter π-π stacking interactions in biological systems.
- Functional Groups : The pyrrole substituent in the target compound could enhance lipophilicity compared to the sulfonamide group in compound 2.
Thiazole-Hydrazone Hybrids
Compounds like 5-Methyl-1-(4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbonyl)-1,2-dihydro-3H-pyrazol-3-one (14a) (C₁₇H₁₇N₅O₂S) feature hydrazone linkages and pyrazolone rings . Key distinctions:
- Hydrogen-Bonding Potential: The piperazinone in the target compound provides additional hydrogen-bonding sites compared to the pyrazolone in 14a.
Triazole/Pyrazole Derivatives
Compounds 4 and 5 from (C₂₈H₂₀ClFN₆S and C₂₈H₂₀F₂N₆S) incorporate triazole and pyrazole moieties .
- Planarity: The near-planar structure of compounds 4 and 5 (except for a perpendicular fluorophenyl group) contrasts with the non-planar piperazinone-thiazole system, affecting stacking interactions.
- Synthetic Yield : High yields (>80%) for 4 and 5 suggest efficient synthesis pathways, which could inform optimization for the target compound.
Piperazine/Thiazole-Containing Compounds
and describe fungicidal agents like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one and 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (C₂₂H₂₅N₃O₂S₂) .
- Substituent Effects : The thiophene group in compound 15 (C₂₂H₂₅N₃O₂S₂) increases aromaticity compared to the pyrrole in the target compound.
Physicochemical Properties Comparison
Q & A
Q. Advanced Characterization
- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling in crowded regions (e.g., pyrrole/thiazole protons) .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry. For example, crystal data (monoclinic , , ) reveal bond angles and torsion angles critical for structural assignment .
- Computational Modeling : DFT calculations predict chemical shifts, aiding spectral interpretation .
What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?
Q. Basic Biological Screening
- Agar Diffusion Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized zones of inhibition .
- MIC Determination : Broth microdilution methods quantify minimum inhibitory concentrations (e.g., 2–128 µg/mL ranges) .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Q. Advanced SAR Approach
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) on the thiazole ring enhances antibacterial potency by ~30% .
- Heterocycle Replacement : Replacing pyrrole with pyrazole increases metabolic stability, as seen in analogs with prolonged half-lives (t > 4 hours) .
- Docking Studies : Molecular docking (e.g., with S. aureus DNA gyrase) identifies key binding interactions (e.g., hydrogen bonds with Thr165) .
How should model organisms be selected for toxicity and efficacy studies?
Q. Basic Experimental Design
- Microbial Models : C. elegans or Galleria mellonella larvae for preliminary toxicity screening .
- Mammalian Cells : HepG2 or HEK293 cells assess cytotoxicity (IC values) and metabolic stability .
What longitudinal study designs are appropriate for evaluating environmental persistence?
Q. Advanced Experimental Design
- Ecotoxicology : Multi-year studies (e.g., 2005–2011 INCHEMBIOL project) track abiotic/biotic degradation pathways and bioaccumulation in soil/water systems .
- Tiered Testing : Phase I (lab-scale hydrolysis/photolysis) informs Phase II (mesocosm simulations with aquatic organisms) .
How should researchers resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Meta-Analysis : Compare IC values across studies; discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) .
- Reproducibility Checks : Replicate key experiments (e.g., antimicrobial assays) under controlled humidity/temperature to minimize variability .
What are the recommended storage conditions to ensure compound stability?
Q. Stability Protocol
- Short-Term : Store at -20°C in amber vials under argon to prevent oxidation .
- Long-Term : Lyophilized powders in desiccated containers (RH < 10%) retain >95% purity for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
